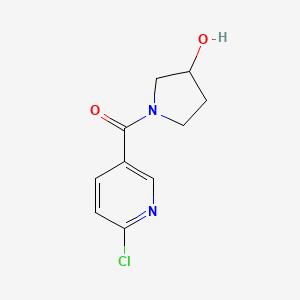
1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol
描述
1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C10H11ClN2O2 and its molecular weight is 226.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₃ClN₂O, with a molecular weight of 212.68 g/mol. The compound features a pyrrolidine ring and a chloropyridine moiety, which significantly influence its reactivity and interaction with biological targets. The presence of the hydroxyl group (-OH) enhances its solubility and potential biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chloropyridine moiety can bind to specific enzymes or receptors, modulating their activity and triggering a cascade of biochemical events that lead to observed biological effects .
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, similar to other pyridine derivatives that exhibit anticancer properties .
- Receptor Modulation : It may interact with neurotransmitter receptors, potentially influencing neuropharmacological outcomes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties. In vitro assays demonstrated cytotoxic effects on cancer cell lines, comparable to established chemotherapeutics .
- Neuropharmacological Effects : The structural characteristics suggest potential applications in treating neurodegenerative diseases by modulating cholinergic pathways .
- Antimicrobial Properties : There is emerging evidence that this compound could serve as a lead in developing new antibiotics targeting bacterial infections due to its unique structural features.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features:
Case Studies and Research Findings
Recent research has highlighted several case studies focusing on the biological activity of this compound:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects on FaDu hypopharyngeal tumor cells, revealing that the compound induced apoptosis more effectively than the reference drug bleomycin .
- Neuroprotective Effects : Another investigation explored its effects on cholinergic signaling pathways, suggesting potential benefits for Alzheimer's disease treatment through dual inhibition of cholinesterase enzymes .
属性
IUPAC Name |
(6-chloropyridin-3-yl)-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-2-1-7(5-12-9)10(15)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNBMPRTPXEPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















